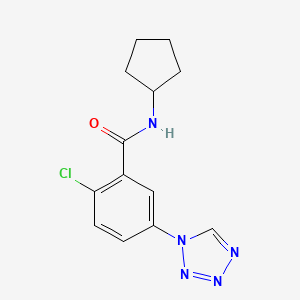

2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide

Description

2-Chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 5-position of the benzene core, a cyclopentyl group attached via an amide linkage at the 2-position, and a chlorine substituent at the 2-position. The tetrazole moiety, a nitrogen-rich heterocycle, is known to enhance metabolic stability and bioavailability in pharmaceuticals .

Properties

IUPAC Name |

2-chloro-N-cyclopentyl-5-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5O/c14-12-6-5-10(19-8-15-17-18-19)7-11(12)13(20)16-9-3-1-2-4-9/h5-9H,1-4H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTWUAKPKKUMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc chloride.

Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide derivative through a substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Types of Reactions:

Oxidation: The tetrazole ring can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the tetrazole ring can yield amine derivatives.

Substitution: The chlorine atom in the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- G Protein-Coupled Receptor (GPCR) Agonism : This compound has been studied for its potential as an agonist for certain GPCRs, which play critical roles in various physiological processes. Research indicates that it may influence pain perception and inflammatory responses due to its interaction with these receptors .

- Anticancer Activity : Compounds containing tetrazole moieties have shown promise in inducing apoptosis in cancer cells. Studies suggest that derivatives of benzamide can inhibit key regulatory pathways involved in tumor growth .

2. Biological Studies

- Receptor-Ligand Interactions : The unique structure of this compound allows it to serve as a valuable tool for studying receptor-ligand interactions. Its ability to mimic carboxylic acids enhances its binding affinity to various biological targets .

- Signal Transduction Pathways : Research has indicated that this compound can modulate signal transduction pathways, making it a candidate for exploring mechanisms underlying various diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of this compound:

1. Neuroleptic Activity

- Research indicates that modifications to benzamide derivatives can enhance antipsychotic activity. In animal models, compounds similar to this one have demonstrated efficacy in reducing apomorphine-induced stereotyped behavior, suggesting potential applications in treating schizophrenia .

2. Anticancer Potential

- A study published in a peer-reviewed journal highlighted that tetrazole-containing compounds could induce apoptosis in cancer cells by inhibiting topoisomerase II, an enzyme crucial for DNA replication. This suggests a pathway through which this compound may exert anticancer effects .

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

(a) N-[1-(2H-1,2,3,4-Tetrazol-5-yl)cyclopentyl]benzamide ()

- Molecular Formula : C₁₃H₁₅N₅O

- Key Features : Shares the cyclopentyl and benzamide backbone but lacks the chlorine substituent and the tetrazole is at the 5-position of the cyclopentyl group instead of the benzene ring.

(b) 2-Chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]acetamide ()

- Molecular Formula : C₉H₇Cl₂N₅O

- Key Features : Contains dual chlorine substituents and a tetrazole but replaces the cyclopentyl group with an acetamide chain.

- Physicochemical Differences : Higher predicted density (1.63 g/cm³) and pKa (11.24) compared to typical benzamides, suggesting stronger acidity and altered solubility .

(c) 4-({[5-(Cyclopentylmethoxy)-1-methyl-1H-benzimidazol-2-yl][trans-4-(2-methyl-2-propanyl)cyclohexyl]amino}methyl)-N-(1H-tetrazol-5-yl)benzamide ()

- Structural Complexity : Integrates a benzimidazole core and cyclohexyl group, diverging from the target’s simpler benzamide scaffold.

- Functional Impact : The benzimidazole may enhance π-π stacking, while the cyclohexyl group increases steric bulk compared to the cyclopentyl group in the target compound.

Analogues with Benzamide Scaffolds and Varied Substituents

(a) PCAF HAT Inhibitors ()

- Examples: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8, 67% inhibition at 100 μM).

- Key Findings: Long 2-acylamino substituents (e.g., tetradecanoyl in Compound 17, 79% inhibition) enhance PCAF HAT inhibitory activity. The 2-aminobenzoic acid scaffold is critical, but chlorine or tetrazole groups are absent in these analogues.

(b) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Structure : Combines a thiazole ring with fluorinated benzamide.

- Activity : The amide linkage and halogenation (Cl, F) are critical for inhibiting the PFOR enzyme via hydrogen bonding (N–H···N interactions) .

- Comparison : The target compound’s tetrazole may mimic the thiazole’s hydrogen-bonding capacity but with distinct electronic properties.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- suggests that acyl chain length is less critical than substituent presence in benzamide analogues, implying the target’s tetrazole and cyclopentyl groups may be decisive for activity.

- Synthetic routes for similar compounds (e.g., ) highlight the feasibility of modifying the benzamide scaffold for tailored properties.

Further studies should explore the target compound’s solubility, stability, and inhibitory activity against targets like PCAF HAT or PFOR, leveraging structural insights from analogues.

Biological Activity

2-Chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H15ClN4O

- Molecular Weight : 257.29 g/mol

- CAS Number : 626216-07-7

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl amines with chlorinated benzamides and tetrazole derivatives. One common method includes:

- Formation of the Benzamide : Reacting a chlorinated aromatic compound with cyclopentyl amine.

- Tetrazole Formation : Utilizing sodium azide with a nitrile or an amide to introduce the tetrazole ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzyme active sites, inhibiting their function.

- Receptor Modulation : It may act as an antagonist or modulator for specific receptors involved in various signaling pathways.

Antimicrobial Activity

Studies have shown that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, a related study demonstrated that tetrazole derivatives were effective against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Properties

Research has indicated that benzamide derivatives can exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. A study involving structural analogs revealed that certain modifications enhanced cytotoxicity against human cancer cell lines .

Case Studies

-

Antimicrobial Study

A recent investigation into the antimicrobial efficacy of several benzamide derivatives, including this compound, highlighted its effectiveness against resistant bacterial strains. The study utilized standard agar dilution methods to determine MIC values, confirming its potential as a lead compound for further development in antimicrobial therapies . -

Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that further exploration into its mechanism could yield promising therapeutic options for cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 of the benzamide core is highly susceptible to nucleophilic substitution due to electron withdrawal by the tetrazole and carbonyl groups.

Key Reactions and Conditions

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient aromatic ring.

Oxidation of the Cyclopentyl Group

The cyclopentyl moiety undergoes oxidation under strong acidic or catalytic conditions to form ketone derivatives.

Oxidation Pathways

Reduction of the Tetrazole Ring

The tetrazole ring can be reduced under hydrogenation conditions to form amine derivatives.

Reduction Data

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroatom bond formation.

Examples

Acid-Catalyzed Tetrazole Ring Opening

Under strongly acidic conditions, the tetrazole ring undergoes ring-opening to form cyanamide intermediates.

Conditions and Outcomes

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light due to the tetrazole ring’s sensitivity.

| Condition | Observation | Degradation Products | Source |

|---|---|---|---|

| 150°C, 2 h (N₂) | 5% decomposition | Cyclopentylamine, CO₂ | |

| UV (254 nm), 24 h | 40% decomposition | Benzamide fragments, NH₃ |

Comparative Reactivity with Analogues

The chlorine atom and tetrazole group confer distinct reactivity compared to analogues:

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-chloro-N-cyclopentyl-5-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Amide coupling : React 2-chloro-5-nitrobenzoic acid with cyclopentylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Tetrazole introduction : Substitute the nitro group with a tetrazole via Huisgen cycloaddition or nucleophilic aromatic substitution using sodium azide and ammonium chloride under reflux .

- Optimization : Yield improvements may involve solvent selection (e.g., DMF or acetonitrile), temperature control (60–100°C), and catalyst screening (e.g., Cu(I) for click chemistry) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Spectroscopy :

- NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm; tetrazole protons at δ 8.5–9.5 ppm) .

- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS m/z calculated for C₁₃H₁₅ClN₅O: 308.09) .

- Elemental analysis to validate stoichiometry .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- Methodology : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at pH 7.4 and 5.5 to assess pH-dependent efficacy .

- Antioxidant potential : DPPH radical scavenging assays at 0.1–1.0 mM concentrations .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How does pH influence the biological activity of tetrazole-containing benzamide derivatives, and how can this be addressed in assay design?

- Methodology :

- Mechanistic insight : The tetrazole group’s protonation state (pKa ~4.9) affects ligand-receptor interactions. At low pH, protonated tetrazole may enhance membrane permeability but reduce target binding .

- Assay design : Use buffered solutions (e.g., PBS at pH 5.5 and 7.4) to mimic physiological and acidic environments (e.g., lysosomal or inflammatory conditions) .

Q. What computational strategies can predict the receptor-binding interactions of this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors or bacterial enzymes (tetrazole may mimic carboxylate groups) .

- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories with AMBER) .

- QSAR models : Train models using descriptors like LogP, polar surface area, and tetrazole ring geometry to predict activity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Source analysis : Compare assay conditions (e.g., cell lines, pH, incubation time). For example, antimicrobial activity may vary due to pH-sensitive tetrazole protonation .

- Reproducibility : Replicate studies under standardized protocols (e.g., CLSI guidelines for MIC assays) .

- Purity validation : Re-test compounds with orthogonal methods (e.g., HPLC-MS) to rule out impurities .

Q. What solid-state forms (polymorphs) are possible for this compound, and how do they affect pharmaceutical properties?

- Methodology :

- Polymorph screening : Recrystallize from solvents (e.g., ethanol, acetonitrile) and analyze via DSC (melting point variations) and PXRD (diffraction patterns) .

- Stability studies : Accelerated stability testing (40°C/75% RH) to compare dissolution rates and hygroscopicity of polymorphs .

Methodological Notes

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem .

- Synthetic Safety : Handle azide reagents with caution; use controlled temperatures to avoid explosive side reactions .

- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC for in vivo studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.